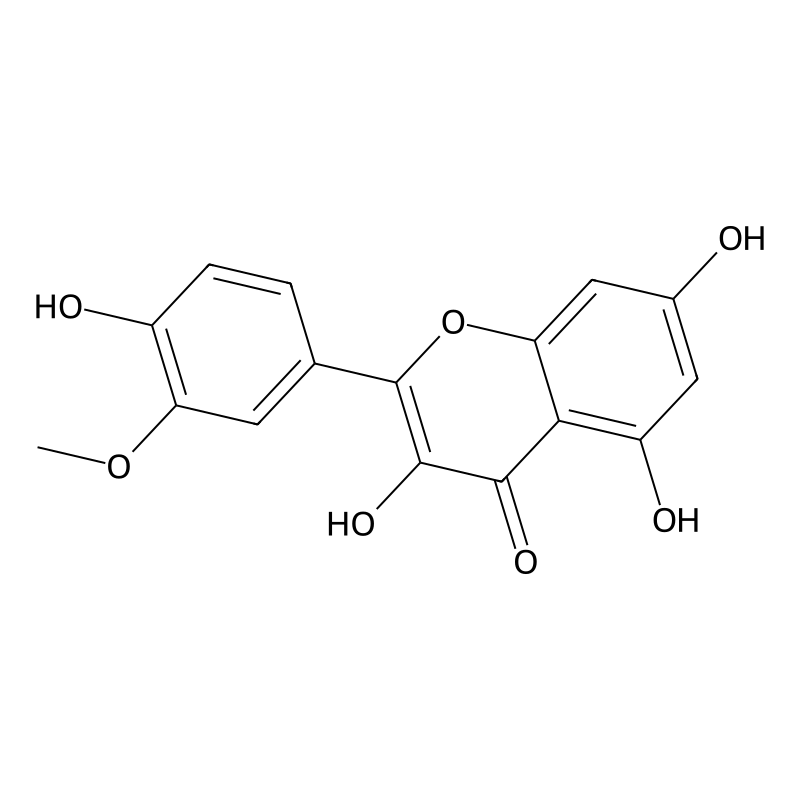

Isorhamnetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antitumor Applications

Field: Oncology

Summary: Isorhamnetin has shown potential as an antitumor agent, particularly in in vitro studies.

Results: The results have shown that Isorhamnetin can inhibit the growth of various cancer cells.

Anti-inflammatory Applications

Field: Immunology

Summary: Isorhamnetin has been found to have anti-inflammatory properties

Methods: The anti-inflammatory effects of Isorhamnetin are typically studied using in vitro and in vivo models of inflammation

Results: Studies have shown that Isorhamnetin can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines

Organ Protection

Field: Pharmacology

Summary: Isorhamnetin has been found to have organ-protective effects.

Cardiovascular Protection

Cerebrovascular Protection

Antioxidant Applications

Field: Biochemistry

Summary: Isorhamnetin has been found to have antioxidant properties

Methods: The antioxidant effects of Isorhamnetin are typically studied using in vitro and in vivo models of oxidative stress

Results: Studies have shown that Isorhamnetin can reduce oxidative stress by scavenging free radicals and upregulating the body’s own antioxidant defenses

Antiviral Applications

Field: Virology

Summary: Isorhamnetin has been reported for its antiviral applications.

Results: Studies have shown that Isorhamnetin can inhibit the replication of various viruses.

Kidney Protection

Field: Nephrology

Summary: Isorhamnetin has been found to have kidney protective effects.

Lung Protection

Field: Pulmonology

Summary: Isorhamnetin has been found to have lung protective effects.

Anti-Osteoporosis

Field: Endocrinology

Summary: Isorhamnetin has been found to have anti-osteoporosis effects.

Results: Studies have shown that Isorhamnetin can prevent bone loss and improve bone health.

Prevention of Obesity

Field: Nutrition

Summary: Isorhamnetin has been found to have effects in the prevention of obesity.

Results: Studies have shown that Isorhamnetin can help in weight management and prevent obesity.

Biocidal and Pesticide Applications

Isorhamnetin is a naturally occurring flavonoid belonging to the class of O-methylated flavonols. Its chemical formula is C₁₆H₁₂O₇, and it is recognized as a methylated metabolite of quercetin, another significant dietary flavonoid. Isorhamnetin is primarily found in various food sources, including yellow and red onions, pears, olive oil, wine, and certain herbs like Mexican tarragon. It contributes to the pigmentation of these foods and is often present in the form of glycosides, such as isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside .

The mechanism of action of isorhamnetin is still under investigation. However, studies suggest it might exert its health benefits through various pathways, including [, ]:

- Antioxidant activity: Isorhamnetin scavenges free radicals, protecting cells from oxidative damage.

- Anti-inflammatory activity: It might modulate the activity of inflammatory signaling pathways like NF-κB.

- Anti-cancer activity: Isorhamnetin could induce cell death in cancer cells and inhibit their proliferation.

- Improved glucose uptake: Studies suggest isorhamnetin might increase glucose uptake in muscle cells, potentially beneficial for diabetes management [].

In terms of its reactivity, isorhamnetin exhibits antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative stress. It has been shown to inhibit various pathways associated with cellular damage and inflammation .

Isorhamnetin has garnered attention for its diverse biological activities. Key effects include:

- Antioxidant Activity: It protects cells from oxidative damage by neutralizing reactive oxygen species.

- Anti-inflammatory Effects: Isorhamnetin inhibits inflammatory pathways, contributing to reduced inflammation in various tissues.

- Antitumor Properties: Research indicates that isorhamnetin can induce apoptosis in cancer cells and inhibit their proliferation through multiple signaling pathways, including the mitogen-activated protein kinase pathway .

- Cardiovascular Protection: It prevents endothelial dysfunction and reduces superoxide production induced by angiotensin II, thus protecting cardiovascular health .

Isorhamnetin can be synthesized through various methods:

- Natural Extraction: It can be extracted from plant sources such as onions and almonds using methods like supercritical fluid extraction or enzymatic extraction.

- Chemical Synthesis: Laboratory synthesis typically involves the methylation of quercetin or other flavonoids using methylating agents like dimethyl sulfate or methyl iodide under controlled conditions .

Isorhamnetin has several applications across different fields:

- Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at improving cardiovascular health and reducing inflammation.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at protecting against oxidative stress.

- Pharmaceuticals: Research into its antitumor effects has led to exploration for potential inclusion in cancer therapies .

Studies have demonstrated that isorhamnetin interacts with various biological targets:

- It inhibits the lectin-like oxidized low-density lipoprotein receptor-1, which plays a role in endothelial cell injury.

- Isorhamnetin modulates signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

- Its interactions with other compounds may enhance its bioavailability and efficacy in therapeutic applications .

Isorhamnetin shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:

| Compound | Structure | Unique Features |

|---|---|---|

| Quercetin | C₁₅H₁₀O₇ | Precursor to isorhamnetin; more abundant in fruits and vegetables. |

| Rhamnazin | C₁₆H₁₂O₈ | A derivative of isorhamnetin; has additional hydroxyl group. |

| Tamarixetin | C₁₆H₁₂O₈ | 4'-methyl analog of isorhamnetin; exhibits similar biological activities but with variations in potency. |

| Luteolin | C₁₅H₁₀O₆ | Known for strong anti-inflammatory properties; lacks the methoxy group present in isorhamnetin. |

Isorhamnetin's uniqueness lies in its specific methylation pattern and its potent antioxidant and anti-inflammatory properties, which distinguish it from other flavonoids while contributing to its therapeutic potential .

Isorhamnetin, a methylated flavonol compound, is biosynthesized through the phenylpropanoid pathway in plants via a series of enzymatic transformations. The natural biosynthesis begins with the conversion of phenylalanine to para-coumaric acid by phenylalanine ammonia-lyase [1] [2]. This initial step represents the entry point from primary metabolism into the specialized metabolic pathways leading to flavonoid production.

The phenylpropanoid pathway proceeds through the activation of para-coumaric acid to para-coumaroyl-CoA by 4-coumarate:CoA ligase, utilizing ATP and coenzyme A as cofactors [2]. This activated intermediate then undergoes condensation with three molecules of malonyl-CoA through the action of chalcone synthase, a type III polyketide synthase that catalyzes the formation of naringenin chalcone [2] [3]. The chalcone intermediate is subsequently converted to naringenin by chalcone isomerase through intramolecular cyclization, establishing the basic flavonoid backbone structure [2] [3].

The biosynthetic pathway continues with the hydroxylation of naringenin to eriodictyol by flavanone 3-hydroxylase, a cytochrome P450 monooxygenase requiring NADPH and molecular oxygen [2]. Further oxidation by flavonol synthase, an iron and 2-oxoglutarate-dependent dioxygenase, converts eriodictyol to quercetin through the formation of the characteristic flavonol double bond [2] [3]. The final step in isorhamnetin biosynthesis involves the methylation of quercetin at the 3-position by quercetin 3-O-methyltransferase, utilizing S-adenosyl-L-methionine as the methyl donor [4] [5] [6].

Natural isorhamnetin production occurs predominantly in medicinal plants including Hippophae rhamnoides, Ginkgo biloba, and Calendula officinalis [7] [8] [9]. These plants accumulate isorhamnetin and its glycosylated derivatives as secondary metabolites, with concentrations varying significantly depending on environmental conditions, plant developmental stage, and genetic factors [8] [9]. The biosynthetic efficiency in natural systems is regulated by multiple factors including light exposure, temperature, and stress conditions that influence the expression of pathway enzymes [10] [11].

The enzymatic machinery responsible for isorhamnetin biosynthesis demonstrates remarkable specificity and efficiency. Chalcone synthase, the first committed enzyme in flavonoid biosynthesis, exhibits substrate selectivity for para-coumaroyl-CoA and malonyl-CoA, with optimal activity at physiological pH and temperature conditions [2] [3]. The methyltransferase enzymes responsible for the final conversion show regiospecificity for the 3-hydroxyl position of quercetin, distinguishing isorhamnetin formation from other methylated flavonols [5] [12].

Enzymatic Synthesis Using Glycosyltransferases and Methyltransferases

The enzymatic synthesis of isorhamnetin derivatives has been extensively studied using purified glycosyltransferases and methyltransferases from various plant sources. A particularly successful system involves the use of rhamnosyltransferase 78D1 from Arabidopsis thaliana, which demonstrates high specificity for flavonol substrates including quercetin, kaempferol, and isorhamnetin [13]. This enzyme system has been optimized to achieve 100% conversion efficiency with production titers reaching 231 mg/L [13].

The enzymatic synthesis employs a three-enzyme cascade system comprising rhamnosyltransferase, sucrose synthase from Glycine max, and UDP-rhamnose synthase from Vitis vinifera [13]. This system utilizes a UDP-rhamnose regeneration mechanism that enables efficient substrate cycling and reduces cofactor limitations. The optimal reaction conditions require pH 7.5, temperature of 25°C, and specific enzyme ratios of 57:50:375 μg/mL for rhamnosyltransferase, sucrose synthase, and UDP-rhamnose synthase respectively [13].

Methyltransferase enzymes play a crucial role in isorhamnetin synthesis, with several characterized enzymes showing varying substrate specificities and catalytic efficiencies. The quercetin 3-O-methyltransferase from various plant sources demonstrates optimal activity at pH 7.0 and 45°C, with kinetic parameters showing Vmax of 0.646 U/mg and Km of 181 μM for isorhamnetin [13]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor and exhibit high regiospecificity for the 3-position of flavonols [5] [12].

Glycosyltransferases from diverse plant sources have been successfully employed in the synthesis of isorhamnetin glycosides. The UDP-glucose:flavonoid 3-O-glucosyltransferase from Petunia hybrida demonstrates efficient conversion of isorhamnetin to its glucoside derivative with yields reaching 58.5 mg/L [14]. The enzyme exhibits optimal activity in the presence of UDP-glucose donors and maintains stability over extended reaction periods [14].

Advanced enzymatic systems have been developed using engineered glycosyltransferases with modified substrate specificities. The UGT78D1 enzyme has been characterized as a flavonol-specific glycosyltransferase responsible for transferring rhamnose or glucose to the 3-OH position of flavonols including isorhamnetin [15]. This enzyme demonstrates broad substrate acceptance and has been successfully applied in the synthesis of various isorhamnetin derivatives [15].

Multi-enzyme systems have shown particular promise for complex isorhamnetin derivative synthesis. A notable example involves the combined use of multiple glycosyltransferases and methyltransferases to produce structurally diverse isorhamnetin conjugates [16]. These systems demonstrate the potential for producing novel isorhamnetin derivatives with enhanced biological activities and improved pharmacological properties [16].

Chemoenzymatic Approaches for Structural Analogues

Chemoenzymatic synthesis represents a powerful approach for producing isorhamnetin structural analogues that combine the specificity of enzymatic catalysis with the versatility of chemical synthesis. Lipase-catalyzed acylation has emerged as a particularly effective method for producing isorhamnetin ester derivatives with enhanced bioavailability and stability [17] [18]. Candida antarctica lipase B demonstrates exceptional performance in the acylation of isorhamnetin glycosides, achieving yields of 81-98% under optimized conditions of acetone solvent at 45°C for 24 hours [17] [18].

The regioselectivity of lipase-catalyzed reactions enables the production of specific isorhamnetin derivatives with targeted modifications. Studies have shown that isorhamnetin-3-O-glucoside can be selectively acylated at the 6-position of the glucose moiety, producing derivatives with long-chain fatty acids including lauric acid and linolenic acid [17]. These modifications significantly enhance the lipophilicity and membrane permeability of the resulting compounds while maintaining the core biological activity of isorhamnetin [17].

Glycosidase-mediated reactions provide another avenue for structural modification of isorhamnetin derivatives. Thermostable glycosidases from Dictyoglomus thermophilum have been successfully applied in the selective hydrolysis of isorhamnetin glycosides, enabling the production of aglycone forms and specific glycosylated derivatives [19]. The high temperature stability of these enzymes allows for efficient bioconversion under conditions that favor product formation and minimize side reactions [19].

Prenyltransferase reactions offer unique opportunities for creating prenylated isorhamnetin analogues with enhanced biological activities. Streptomyces prenyltransferases, particularly NphB and SCO7190, demonstrate relaxed substrate specificity that enables the prenylation of various flavonoid substrates including isorhamnetin [20]. These enzymes catalyze both carbon-carbon and carbon-oxygen prenylation reactions, providing access to structurally diverse prenylated analogues [20].

Cytochrome P450-mediated hydroxylation reactions enable the introduction of additional hydroxyl groups into the isorhamnetin scaffold. Plant cytochrome P450 enzymes have been employed to produce hydroxylated isorhamnetin derivatives with potential pharmaceutical applications [21] [22]. The regioselectivity of these reactions can be controlled through enzyme engineering and reaction condition optimization, enabling the production of specific hydroxylated analogues [21].

Advanced chemoenzymatic approaches involve the sequential application of multiple enzyme systems to produce complex isorhamnetin derivatives. A notable example includes the combination of methyltransferases and glycosyltransferases to produce methylated glycosides of isorhamnetin with tailored solubility and stability properties [23] [24]. These multi-step processes require careful optimization of reaction conditions and enzyme compatibility to achieve high overall yields [23].

Metabolic Engineering for Enhanced Production in Microbial Hosts

Metabolic engineering of microbial hosts represents a scalable approach for isorhamnetin production that overcomes the limitations of plant-based extraction methods. Escherichia coli has been extensively engineered as a production host through the reconstruction of the complete flavonoid biosynthetic pathway [25] [26] [3]. The engineering strategy involves the introduction of genes encoding phenylalanine ammonia-lyase, 4-coumarate:CoA ligase, chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, flavonol synthase, and quercetin 3-O-methyltransferase [25] [26] [3].

The optimization of cofactor supply represents a critical aspect of metabolic engineering for isorhamnetin production. Enhanced malonyl-CoA availability through the overexpression of acetyl-CoA carboxylase and the introduction of malonate assimilation pathways has resulted in significant improvements in naringenin production, reaching titers of 155 mg/L [26] [3]. Similar strategies have been applied to enhance S-adenosyl-L-methionine availability for methylation reactions, with engineering of methionine biosynthetic pathways showing promising results [25] [26].

Saccharomyces cerevisiae has emerged as an alternative microbial host for isorhamnetin production, offering advantages in terms of post-translational modifications and metabolic flexibility [27] [28] [29]. Engineering strategies in yeast include the optimization of the shikimate pathway for enhanced precursor supply and the introduction of cytochrome P450 reductase systems to support hydroxylation reactions [27] [28]. Recent advances have achieved flavonoid production titers of 150-1000 mg/L in engineered yeast strains [27] [28].

Metabolic flux redirection strategies have been employed to enhance precursor availability for isorhamnetin biosynthesis. The deletion of competing pathways, particularly fatty acid synthesis and aromatic amino acid degradation pathways, has shown significant improvements in flavonoid production [25] [26] [3]. Additionally, the overexpression of key enzymes in the shikimate pathway has enhanced the supply of phenylalanine and tyrosine precursors [25] [26].

Advanced metabolic engineering approaches include the development of modular pathway designs that enable the flexible production of different isorhamnetin derivatives. These systems utilize interchangeable enzyme modules that can be combined to produce specific structural variants of isorhamnetin [11] [28]. The modular approach facilitates rapid strain development and enables the production of compound libraries for pharmaceutical screening applications [11] [28].

Recent developments in synthetic biology have enabled the construction of synthetic promoter and ribosome binding site systems for fine-tuning gene expression in isorhamnetin production pathways [30] [11]. These tools allow for the optimization of enzyme expression levels to achieve balanced metabolic flux and minimize metabolic burden on the host cells [30] [11]. Dynamic regulatory systems have also been developed to control pathway expression in response to nutrient availability and growth phase [30] [11].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Thiamethoxam

Use Classification

Dates

2: Zhang BY, Wang YM, Gong H, Zhao H, Lv XY, Yuan GH, Han SR. Isorhamnetin flavonoid synergistically enhances the anticancer activity and apoptosis induction by cis-platin and carboplatin in non-small cell lung carcinoma (NSCLC). Int J Clin Exp Pathol. 2015 Jan 1;8(1):25-37. eCollection 2015. PubMed PMID: 25755690; PubMed Central PMCID: PMC4348816.

3: Wang X, Zhong W. Isorhamnetin attenuates collagen-induced arthritis via modulating cytokines and oxidative stress in mice. Int J Clin Exp Med. 2015 Sep 15;8(9):16536-42. eCollection 2015. PubMed PMID: 26629181; PubMed Central PMCID: PMC4659069.

4: Dou W, Zhang J, Li H, Kortagere S, Sun K, Ding L, Ren G, Wang Z, Mani S. Plant flavonol isorhamnetin attenuates chemically induced inflammatory bowel disease via a PXR-dependent pathway. J Nutr Biochem. 2014 Sep;25(9):923-33. doi: 10.1016/j.jnutbio.2014.04.006. Epub 2014 May 9. PubMed PMID: 24913217; PubMed Central PMCID: PMC4125479.

5: Duan J, Xie Y, Luo H, Li G, Wu T, Zhang T. Transport characteristics of isorhamnetin across intestinal Caco-2 cell monolayers and the effects of transporters on it. Food Chem Toxicol. 2014 Apr;66:313-20. doi: 10.1016/j.fct.2014.02.003. Epub 2014 Feb 10. PubMed PMID: 24525098.

6: Han X, Piao MJ, Kim KC, Madduma Hewage SR, Yoo ES, Koh YS, Kang HK, Shin JH, Park Y, Yoo SJ, Chae S, Hyun JW. Isorhamnetin Protects Human Keratinocytes against Ultraviolet B-Induced Cell Damage. Biomol Ther (Seoul). 2015 Jul;23(4):357-66. doi: 10.4062/biomolther.2015.005. Epub 2015 Jul 1. PubMed PMID: 26157553; PubMed Central PMCID: PMC4489831.

7: Yang JH, Shin BY, Han JY, Kim MG, Wi JE, Kim YW, Cho IJ, Kim SC, Shin SM, Ki SH. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes. Toxicol Appl Pharmacol. 2014 Jan 15;274(2):293-301. doi: 10.1016/j.taap.2013.10.026. Epub 2013 Nov 7. PubMed PMID: 24211276.

8: Li C, Yang D, Zhao Y, Qiu Y, Cao X, Yu Y, Guo H, Gu X, Yin X. Inhibitory Effects of Isorhamnetin on the Invasion of Human Breast Carcinoma Cells by Downregulating the Expression and Activity of Matrix Metalloproteinase-2/9. Nutr Cancer. 2015;67(7):1191-200. doi: 10.1080/01635581.2015.1073763. Epub 2015 Sep 11. PubMed PMID: 26359917.

9: Seo S, Seo K, Ki SH, Shin SM. Isorhamnetin Inhibits Reactive Oxygen Species-Dependent Hypoxia Inducible Factor (HIF)-1α Accumulation. Biol Pharm Bull. 2016;39(11):1830-1838. PubMed PMID: 27803454.

10: Li W, Chen Z, Yan M, He P, Chen Z, Dai H. The protective role of isorhamnetin on human brain microvascular endothelial cells from cytotoxicity induced by methylglyoxal and oxygen-glucose deprivation. J Neurochem. 2016 Feb;136(3):651-9. doi: 10.1111/jnc.13436. Epub 2015 Dec 10. PubMed PMID: 26578299.

11: Yang JH, Kim SC, Kim KM, Jang CH, Cho SS, Kim SJ, Ku SK, Cho IJ, Ki SH. Isorhamnetin attenuates liver fibrosis by inhibiting TGF-β/Smad signaling and relieving oxidative stress. Eur J Pharmacol. 2016 Jul 15;783:92-102. doi: 10.1016/j.ejphar.2016.04.042. Epub 2016 May 3. PubMed PMID: 27151496.

12: Dong GZ, Lee JH, Ki SH, Yang JH, Cho IJ, Kang SH, Zhao RJ, Kim SC, Kim YW. AMPK activation by isorhamnetin protects hepatocytes against oxidative stress and mitochondrial dysfunction. Eur J Pharmacol. 2014 Oct 5;740:634-40. doi: 10.1016/j.ejphar.2014.06.017. Epub 2014 Jun 24. PubMed PMID: 24972246.

13: Antunes-Ricardo M, Moreno-García BE, Gutiérrez-Uribe JA, Aráiz-Hernández D, Alvarez MM, Serna-Saldivar SO. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads. Plant Foods Hum Nutr. 2014 Dec;69(4):331-6. doi: 10.1007/s11130-014-0438-5. PubMed PMID: 25186940.

14: Hu S, Huang L, Meng L, Sun H, Zhang W, Xu Y. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen activated protein kinase kinase signaling pathways. Mol Med Rep. 2015 Nov;12(5):6745-51. PubMed PMID: 26502751; PubMed Central PMCID: PMC4626180.

15: Chen TL, Zhu GL, Wang JA, Zhang GD, Liu HF, Chen JR, Wang Y, He XL. Protective effects of isorhamnetin on apoptosis and inflammation in TNF-α-induced HUVECs injury. Int J Clin Exp Pathol. 2015 Mar 1;8(3):2311-20. eCollection 2015. PubMed PMID: 26045738; PubMed Central PMCID: PMC4440047.

16: Du LY, Zhao M, Xu J, Qian DW, Jiang S, Shang EX, Guo JM, Duan JA. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry. J Agric Food Chem. 2014 Mar 26;62(12):2489-95. doi: 10.1021/jf405261a. Epub 2014 Mar 17. PubMed PMID: 24601527.

17: Yang B, Li XP, Ni YF, Du HY, Wang R, Li MJ, Wang WC, Li MM, Wang XH, Li L, Zhang WD, Jiang T. Protective Effect of Isorhamnetin on Lipopolysaccharide-Induced Acute Lung Injury in Mice. Inflammation. 2016 Feb;39(1):129-137. doi: 10.1007/s10753-015-0231-0. PubMed PMID: 26276127.

18: Xie Y, Luo H, Duan J, Hong C, Ma P, Li G, Zhang T, Wu T, Ji G. Phytic acid enhances the oral absorption of isorhamnetin, quercetin, and kaempferol in total flavones of Hippophae rhamnoides L. Fitoterapia. 2014 Mar;93:216-25. doi: 10.1016/j.fitote.2014.01.013. Epub 2014 Jan 21. PubMed PMID: 24462958.

19: Zhao JJ, Song JQ, Pan SY, Wang K. Treatment with Isorhamnetin Protects the Brain Against Ischemic Injury in Mice. Neurochem Res. 2016 Aug;41(8):1939-48. doi: 10.1007/s11064-016-1904-2. Epub 2016 May 9. PubMed PMID: 27161367.

20: Li C, Yang X, Chen C, Cai S, Hu J. Isorhamnetin suppresses colon cancer cell growth through the PI3K Akt mTOR pathway. Mol Med Rep. 2014 Mar;9(3):935-40. doi: 10.3892/mmr.2014.1886. Epub 2014 Jan 7. PubMed PMID: 24398569.